1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine
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Description
1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine is a compound with a furylmethyl group and a piperidinyl group attached to the methylamine . It has a molecular weight of 194.28 .
Molecular Structure Analysis
The molecular formula of this compound is C11H18N2O . The InChI code is 1S/C11H18N2O/c12-7-10-3-1-5-13 (8-10)9-11-4-2-6-14-11/h2,4,6,10H,1,3,5,7-9,12H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 194.27 g/mol . It’s usually solid, sometimes liquid . The predicted density is 1.059±0.06 g/cm3 .Scientific Research Applications
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One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose
- Application Summary : This research focuses on the synthesis of a stable 5-HMF derivative (platform compound) with good water-solubility directly from carbohydrates .
- Methods of Application : The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate .
- Results : The reaction yielded two products 2a and 2b in a 4:1 ratio. The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
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Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-7-10-3-1-5-13(8-10)9-11-4-2-6-14-11/h2,4,6,10H,1,3,5,7-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNLTSHXEJITJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462967 |
Source
|
Record name | 1-[1-(2-FURYLMETHYL)-3-PIPERIDINYL]METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine | |
CAS RN |
725212-65-7 |
Source
|
Record name | 1-[1-(2-FURYLMETHYL)-3-PIPERIDINYL]METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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